Nor Verapamil N-beta-D-Glucuronide
Description
Historical Context and Discovery
Nor Verapamil N-beta-D-Glucuronide was first identified as a metabolite of verapamil, a calcium channel blocker developed in the 1960s for cardiovascular diseases. The discovery of its glucuronidated form emerged from studies investigating verapamil’s metabolic pathways in the 1980s. Early research demonstrated that verapamil undergoes extensive hepatic metabolism, primarily via cytochrome P450 (CYP3A4)-mediated N-demethylation to form norverapamil. Subsequent studies revealed that norverapamil undergoes phase II glucuronidation, resulting in the formation of this compound. This metabolite was synthesized and characterized in the 1990s using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, confirming its structure as a quarternary ammonium-linked glucuronide.
Significance in Pharmacological Research
This compound serves as a critical subject in pharmacokinetic studies due to its role in drug-drug interactions and efflux pump modulation. Research has shown that glucuronidation of norverapamil alters its solubility, facilitating renal excretion and reducing systemic toxicity. Notably, studies highlight its interaction with P-glycoprotein (P-gp), a transmembrane transporter implicated in multidrug resistance. Norverapamil and its glucuronide inhibit P-gp, enhancing the efficacy of antitubercular agents like bedaquiline by preventing bacterial efflux. Additionally, its structural complexity makes it a model compound for investigating UDP-glucuronosyltransferase (UGT) enzyme specificity, particularly UGT1A4 and UGT2B7 isoforms.
Relationship to Verapamil and Calcium Channel Blockers
As the primary metabolite of verapamil, this compound retains partial pharmacological activity. Verapamil inhibits L-type calcium channels, reducing myocardial contractility and vascular resistance. Norverapamil exhibits similar calcium channel blocking properties but with reduced potency, contributing to verapamil’s prolonged therapeutic effects. The glucuronidation of norverapamil represents a detoxification mechanism, diminishing its cardiovascular activity while enabling interaction with non-cardiac targets such as bacterial efflux pumps. This dual role underscores the metabolite’s importance in both pharmacology and toxicology.
Overview of Glucuronidation in Drug Metabolism
Glucuronidation, catalyzed by UGT enzymes, conjugates glucuronic acid to drugs, enhancing their water solubility for excretion. This compound formation involves UGT1A4-mediated N-glucuronidation, a rare reaction limited to humans and primates. Key features of this process include:
| Parameter | Detail |
|---|---|
| Enzyme | UGT1A4 (primary), UGT2B7 (secondary) |
| Reaction Type | N-glucuronidation (quarternary ammonium linkage) |
| Tissue Localization | Liver > Kidney > Intestine |
| Cofactor | UDP-glucuronic acid (UDPGA) |
| Inhibitors | Valproic acid, fluconazole |
This metabolite’s formation is influenced by genetic polymorphisms in UGT1A4, which affect interindividual variability in drug clearance. Studies using human liver microsomes demonstrate that glucuronidation efficiency correlates with UGT1A4 expression levels, highlighting its metabolic relevance.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N2O10/c1-19(2)32(18-33,21-9-11-23(41-4)25(17-21)43-6)13-7-14-34(15-12-20-8-10-22(40-3)24(16-20)42-5)30-28(37)26(35)27(36)29(44-30)31(38)39/h8-11,16-17,19,26-30,35-37H,7,12-15H2,1-6H3,(H,38,39)/t26-,27-,28+,29-,30+,32?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBMAYXZKGXGNE-OOIBDUHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(CCC1=CC(=C(C=C1)OC)OC)C2C(C(C(C(O2)C(=O)O)O)O)O)(C#N)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CCCN(CCC1=CC(=C(C=C1)OC)OC)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)(C#N)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Nor Verapamil N-beta-D-Glucuronide is the L-type calcium channels . These channels are highly expressed in vascular smooth muscle and myocardial tissue, where they control peripheral vascular resistance and heart contractility.
Mode of Action
This compound inhibits L-type calcium channels by binding to a specific area of their alpha-1 subunit, Cav1.2. This interaction results in the modulation of calcium influx into the cells, thereby affecting the contraction of cardiac and smooth muscle cells.
Biochemical Pathways
It is known that the compound can interact with other targets, including other calcium channels, potassium channels, and adrenergic receptors. These interactions could potentially affect a variety of biochemical pathways, leading to downstream effects on cellular function.
Pharmacokinetics
It is known that the compound is a metabolite of verapamil, which suggests that it may share some of Verapamil’s pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its multiple targets. For instance, by inhibiting L-type calcium channels, the compound could affect the contraction of cardiac and smooth muscle cells. Additionally, its interactions with other targets could lead to a variety of other cellular effects.
Biological Activity
Nor Verapamil N-beta-D-Glucuronide is a significant metabolite of the calcium channel blocker verapamil, primarily formed through glucuronidation. This compound exhibits various biological activities, particularly in drug metabolism and pharmacokinetics. This article explores its synthesis, biological effects, and implications in drug interactions.
Synthesis and Metabolism
Nor Verapamil is generated from verapamil via N-demethylation, predominantly mediated by cytochrome P450 enzymes such as CYP2C8 and CYP3A4. The glucuronidation process involves the conjugation of norverapamil with glucuronic acid, forming this compound. Studies indicate that this metabolite is present in significant quantities in bile after administering verapamil, with about 2% of the dose appearing as the N-glucuronide conjugate in rats over an 8-hour period .
Pharmacological Effects
This compound retains approximately 20% of the cardiovascular activity of its parent compound, verapamil . Its role as a metabolite suggests it may contribute to the overall pharmacological profile of verapamil, impacting its efficacy and safety.
Cytochrome P450 Interaction
Research has shown that various glucuronides, including those derived from verapamil, can inhibit cytochrome P450 enzymes. For instance, studies have indicated that this compound may exhibit time-dependent inhibition of CYP3A4, a key enzyme involved in drug metabolism . This interaction can lead to altered pharmacokinetics for co-administered drugs metabolized by CYP3A4.
Case Studies and Research Findings
- Inhibition Studies : A detailed study assessed the inhibitory effects of several glucuronides on human liver microsomes. This compound was found to exhibit varying degrees of inhibition on CYP enzymes, highlighting its potential impact on drug-drug interactions .
- Metabolite Profiling : In a study involving primary human hepatocytes, Nor Verapamil was identified among other metabolites following the administration of verapamil. The identification was facilitated through advanced techniques such as LC-MS/MS and LC-NMR .
- Clinical Implications : The presence of this compound in systemic circulation raises considerations for clinical practice, especially regarding dosing regimens for patients taking verapamil alongside other medications that are substrates for CYP enzymes.
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Formation | Synthesized from verapamil via N-demethylation and subsequent glucuronidation |
| Cardiovascular Activity | Retains ~20% activity compared to verapamil |
| CYP Inhibition | Exhibits time-dependent inhibition of CYP3A4 |
| Metabolite Presence | Detected in bile and urine post-verapamil administration |
Scientific Research Applications
Pharmacokinetics and Metabolism
Nor Verapamil N-beta-D-Glucuronide is formed through the glucuronidation of norverapamil, which is a major metabolite of verapamil. This metabolic pathway is crucial as it influences the pharmacokinetics of verapamil and its efficacy in clinical settings. The enzymatic conversion involves UDP-glucuronosyltransferases (UGTs), which facilitate the conjugation process, enhancing the solubility and excretion of the drug .
1.1. Enzymatic Activity
The activity of UGTs can vary significantly among individuals, affecting the pharmacokinetics of this compound. Studies indicate that variations in UGT polymorphisms can lead to differences in drug metabolism, potentially impacting therapeutic outcomes .
Clinical Implications
This compound has implications in various therapeutic areas, particularly in cardiovascular medicine.
2.1. Cardiovascular Therapy
As a metabolite of verapamil, this compound retains some pharmacological activity, contributing to the overall therapeutic effects of verapamil in managing conditions such as hypertension and arrhythmias . Its role in modulating calcium channel activity is particularly notable.
2.2. Drug-Drug Interactions
Research indicates that this compound may influence the pharmacokinetics of co-administered drugs. For instance, studies have shown that verapamil can inhibit intestinal beta-glucuronidase activity, affecting the bioavailability of morphine-6-glucuronide and its conversion to morphine . This interaction highlights the importance of considering this compound's effects when prescribing medications that undergo similar metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties and clinical relevance of this compound.
3.1. Biliary Excretion Studies
In animal models, biliary excretion studies demonstrated that significant amounts of norverapamil are excreted as glucuronides, including this compound. In rats administered with verapamil, approximately 2% of the dose was found in bile as this glucuronide over an 8-hour period . This finding underscores the importance of glucuronidation in drug clearance.
3.2. Pharmacokinetic Modeling
Physiologically-based pharmacokinetic models have been developed to evaluate drug-drug interactions involving this compound. These models help predict how changes in metabolism might affect drug efficacy and safety profiles . Such modeling is essential for optimizing dosing regimens and minimizing adverse effects.
Summary Table of Key Findings
| Aspect | Details |
|---|---|
| Chemical Structure | C32H44N2O10 |
| Metabolic Pathway | Formed via glucuronidation of norverapamil |
| Clinical Uses | Primarily in cardiovascular therapy |
| Key Enzymes Involved | UDP-glucuronosyltransferases (UGTs) |
| Impact on Drug Interactions | Modulates bioavailability of co-administered drugs |
| Animal Study Findings | 2% biliary excretion as glucuronides after administration |
Comparison with Similar Compounds
Comparison with Similar Glucuronidated Compounds
Structural and Functional Differences
Glucuronide conjugates vary significantly in structure and application. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Glucuronides
Key Observations:
- Molecular Complexity: Nor Verapamil’s glucuronide has the largest molecular weight and structure, reflecting verapamil’s complex parent molecule.
- Functional Groups: Unlike Norfluoxetine’s trifluoromethyl group or Naringenin’s flavonoid backbone, Nor Verapamil retains verapamil’s dimethoxyphenyl and cyano groups, which influence receptor binding .
- Applications: While 4-NPGA is a tool compound for enzyme assays, Nor Verapamil’s metabolite is pivotal in cardiovascular drug metabolism studies.
Pharmacological and Metabolic Profiles
Activity Comparison
- This compound: Glucuronidation typically reduces pharmacological activity, but this metabolite may retain partial calcium channel-blocking effects .
- Norfluoxetine Glucuronide: Inactive as an antidepressant but critical for understanding fluoxetine’s elimination half-life .
- Naringenin 7-glucuronide : Retains antioxidant activity, though less potent than the aglycone form .
Metabolic Pathways
- Synthesis Methods: Nor Verapamil’s glucuronide is synthesized via UGT-mediated conjugation, similar to enzyme-assisted methods used for nitrocatechol glucuronides .
- Excretion: Compared to Norethindrone glucuronide (excreted via bile), Nor Verapamil’s metabolite is primarily renal-excreted due to higher hydrophilicity .
Analytical and Stability Considerations
Table 2: Stability and Handling Requirements
Key Findings:
- Nor Verapamil’s glucuronide requires stringent storage to prevent degradation, unlike stable compounds like 4-NPGA.
- Deuterated analogs (e.g., Nor Verapamil-d6 glucuronide) are used as internal standards in LC-MS/MS due to their isotopic stability .
Preparation Methods
Core Reaction Mechanism
The synthesis of this compound involves conjugating the secondary amine group of norverapamil with glucuronic acid. The reaction typically employs Koenigs-Knorr glycosylation or direct coupling with activated glucuronyl donors. A seminal study demonstrated the use of methyl tetra-O-acetyl-beta-D-glucopyranuronate as a protected glucuronyl donor, which reacts with norverapamil under basic conditions. Deprotection via hydrolysis yields the final product.
Key reaction steps :
-
Activation of glucuronic acid : Methyl tetra-O-acetyl-beta-D-glucopyranuronate serves as the glucuronyl donor, with acetyl groups protecting hydroxyl moieties.
-
Coupling with norverapamil : The secondary amine of norverapamil attacks the anomeric carbon of the glucuronyl donor, facilitated by a catalyst such as silver triflate.
-
Deprotection : Acidic or basic hydrolysis removes acetyl groups, yielding the free glucuronic acid conjugate.
Optimization of Reaction Conditions
Studies highlight the importance of solvent selection and temperature control. Optimal yields (>70%) are achieved in anhydrous dichloromethane at 0–25°C, with reaction times of 12–24 hours. Catalysts like silver oxide or molecular sieves improve glucuronidation efficiency by scavenging liberated halides.
Table 1: Representative Synthetic Conditions
| Parameter | Value | Source |
|---|---|---|
| Glucuronyl donor | Methyl tetra-O-acetyl-beta-D-glucopyranuronate | |
| Solvent | Anhydrous dichloromethane | |
| Catalyst | Silver triflate | |
| Temperature | 0–25°C | |
| Reaction time | 12–24 hours | |
| Yield | 70–85% |
Enzymatic and Metabolic Pathways
In Vivo Glucuronidation
This compound is also formed endogenously via UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A and UGT2B isoforms. In rats, 2–13% of administered verapamil is excreted as this metabolite in bile. However, enzymatic synthesis is less practical for large-scale production due to low yields and complex purification requirements.
Comparative Analysis of Synthetic vs. Enzymatic Methods
Chemical synthesis offers higher reproducibility and scalability compared to enzymatic methods. For instance, in vitro enzymatic assays using human liver microsomes achieve glucuronidation rates of 4–15 pmol/min/mg protein, whereas synthetic methods produce gram-scale quantities.
Purification and Analytical Characterization
Chromatographic Purification
Crude reaction mixtures are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) . SynZeal’s protocol employs a C18 column with a gradient of acetonitrile and 0.1% formic acid, achieving >98% purity.
Table 2: HPLC Conditions for Purification
Structural Confirmation
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Mass spectrometry (MS) : High-resolution MS (HRMS) shows a molecular ion peak at m/z 617.3 [M+H]⁺, consistent with the molecular formula C₃₂H₄₄N₂O₁₀.
-
Nuclear magnetic resonance (NMR) : ¹H NMR (DMSO-d6, 400 MHz) displays characteristic signals for the glucuronide moiety (δ 5.32, d, J=7.2 Hz, H-1) and norverapamil’s aromatic protons (δ 6.8–7.2).
Applications in Pharmaceutical Research
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Nor Verapamil N-beta-D-Glucuronide in biological matrices?
- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity for glucuronide metabolites. Beta-glucuronidase hydrolysis can confirm metabolite identity by comparing chromatographic profiles before and after enzymatic treatment . Chromogenic substrates like 4-nitrophenyl-beta-D-glucuronide (PNPG) are also used to validate enzymatic activity in kinetic studies .
Q. What is the metabolic pathway leading to the formation of this compound?
- Methodology : Nor Verapamil undergoes Phase II metabolism via UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A and UGT2B isoforms. In vitro assays using liver microsomes or recombinant UGTs, combined with inhibition studies (e.g., using β-glucuronidase), can elucidate enzyme-specific contributions .
Q. How should researchers handle this compound to ensure safety and stability during experiments?
- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and goggles. Store the compound at -20°C in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis. Waste must be segregated and disposed via certified biohazard protocols due to potential environmental toxicity .
Advanced Research Questions
Q. How can experimental design address variability in this compound pharmacokinetics across species?
- Methodology : Employ crossover studies with controlled variables (e.g., diet, genetic polymorphisms). Use ANOVA with post-hoc tests (e.g., Tukey) to compare clearance rates and metabolite ratios in plasma/tissue samples. Dose-response models (e.g., Michaelis-Menten kinetics) can identify species-specific UGT activity .
Q. What mechanisms explain conflicting data on the cellular transport of this compound?
- Methodology : Discrepancies may arise from differences in organic anion-transporting polypeptide (oatp) isoforms. Use transfected cell lines (e.g., HeLa cells with oatp1B1/1B3) to assess affinity (Km) and competitive inhibition assays with estradiol-17β-D-glucuronide, a high-affinity oatp substrate .
Q. How does this compound influence calcium channel dynamics compared to its parent compound, verapamil?
- Methodology : Patch-clamp electrophysiology on cardiomyocytes can compare L-type calcium channel inhibition. Pre-treat cells with β-glucuronidase to hydrolyze the metabolite and assess reversibility. Western blotting for phosphorylated ERK/PKCα may reveal downstream signaling differences .
Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in vivo?
- Methodology : Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability. Pair with Bonferroni-corrected ANOVA to compare treatment groups. Include covariates like renal/hepatic function to refine pharmacokinetic-pharmacodynamic (PK-PD) models .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported plasma half-lives of this compound?
- Methodology : Differences may stem from assay sensitivity (e.g., ELISA vs. LC-MS/MS) or sampling timepoints. Conduct a meta-analysis with stratification by analytical method and population (e.g., healthy vs. renally impaired). Use Bland-Altman plots to assess bias between techniques .
Q. Why do some studies report negligible biological activity for this compound, while others suggest indirect pharmacological effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
